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2-[(2-Ethylbutyl)amino]cyclohexan-1-ol

Cat. No.: B13301137
M. Wt: 199.33 g/mol
InChI Key: QSPAKKYQNKQQKS-UHFFFAOYSA-N
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Description

2-[(2-Ethylbutyl)amino]cyclohexan-1-ol is a chemical compound of interest in medicinal chemistry and prodrug research. Its structure, featuring both amino and hydroxyl functional groups on a cyclohexane ring, makes it a potential building block for the synthesis of more complex molecules. Research into similar amino-acid-like compounds suggests potential utility in prodrug strategies aimed at improving the delivery of therapeutic agents . Specifically, amino acid moieties can be utilized to enhance a drug's water solubility and facilitate its transport across biological membranes via specialized amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) expressed at the blood-brain barrier, or peptide transporters (PEPT1, PEPT2) in the intestinal tract . This mechanism has been successfully employed to improve the bioavailability and targeted delivery of various antiviral drugs . Consequently, this compound may serve as a key intermediate for researchers developing novel drug delivery systems or investigating the role of nutrient transporters in pharmacokinetics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO B13301137 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-(2-ethylbutylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-3-10(4-2)9-13-11-7-5-6-8-12(11)14/h10-14H,3-9H2,1-2H3

InChI Key

QSPAKKYQNKQQKS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1CCCCC1O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Ethylbutyl Amino Cyclohexan 1 Ol and Analogues

Asymmetric Synthesis Approaches to Enantiopure Cyclohexanol (B46403) Amino Alcohols

The direct synthesis of specific enantiomers of 2-aminocyclohexanol (B3021766) derivatives is a significant area of research, offering an efficient alternative to the resolution of racemic mixtures. Key strategies include catalytic asymmetric reactions, diastereoselective additions to imines, and stereocontrolled ring-opening of epoxides.

Catalytic Asymmetric Strategies

Modern catalytic methods provide powerful tools for synthesizing chiral β-amino alcohols with high levels of stereocontrol. bohrium.com These strategies often involve the use of a chiral catalyst to control the formation of new stereocenters.

One notable advancement is the Chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgnih.govacs.org This method facilitates the synthesis of β-amino alcohols bearing vicinal stereocenters through a radical-polar crossover mechanism. bohrium.comorganic-chemistry.org A chiral chromium catalyst performs a triple role: it mediates the chemoselective single-electron reduction of the imine to an α-amino radical, intercepts the radical to prevent undesired side reactions, and directs its chemo- and stereoselective addition to an aldehyde. nih.govacs.org This approach is valued for its modularity and efficiency in creating diverse β-amino alcohols. acs.org Mechanistic studies have confirmed the formation of α-amino radicals and the crucial role of the chiral catalyst in dictating the stereochemistry. organic-chemistry.org

The Copper(II)-catalyzed asymmetric Henry reaction is another cornerstone strategy. mdpi.comrsc.org This reaction involves the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol, which can then be reduced to the corresponding β-amino alcohol. mdpi.comnih.gov The use of chiral ligands, such as those derived from aminopinane or other amino alcohols, in conjunction with a copper(II) salt, allows for high enantioselectivity in the formation of the nitro alcohol intermediate. mdpi.comresearchgate.net This method is versatile, accommodating a wide range of aldehydes to produce various chiral β-nitro alcohols with excellent enantiomeric purity, often exceeding 95% ee. rsc.orgresearchgate.net

Catalytic StrategyKey FeaturesTypical SubstratesOutcome
Cr-catalyzed cross aza-pinacol coupling Radical-polar crossover mechanism; chiral Cr catalyst. bohrium.comorganic-chemistry.orgAldehydes, N-sulfonyl imines. organic-chemistry.orgβ-amino alcohols with vicinal stereocenters. nih.gov
Cu(II)-catalyzed Henry reaction Forms β-nitro alcohol precursors; uses chiral ligands. mdpi.comnih.govAldehydes, nitroalkanes. mdpi.comChiral β-amino alcohols (after reduction). mdpi.com
Asymmetric Alkynylation Direct addition of terminal alkynes to α-imino esters. nih.govα-imino esters, terminal alkynes. nih.govβ,γ-alkynyl α-amino acid derivatives. nih.gov

Asymmetric alkynylations represent a versatile approach for introducing an alkynyl group, which can be further functionalized. The direct, catalytic asymmetric addition of terminal alkynes to α-imino esters, often catalyzed by a chiral Copper(I) complex, yields enantiomerically enriched β,γ-alkynyl α-amino acid derivatives. nih.gov This method provides a powerful route to a diverse range of optically active unnatural α-amino acids. nih.gov

Diastereoselective Organometallic Additions to Imines

The diastereoselective addition of organometallic reagents to chiral imines, or imines bearing a chiral auxiliary, is a well-established method for synthesizing chiral amines and, subsequently, amino alcohols. nih.gov A common strategy involves the use of N-tert-butanesulfinimines, where the chiral sulfinyl group directs the nucleophilic attack of an organometallic reagent to one face of the imine. nih.gov

This approach allows for the synthesis of enantioenriched nitrogen-containing compounds. The diastereoselectivity of the addition can be influenced by the choice of organometallic reagent (e.g., organolithium or Grignard reagents) and the reaction solvent. nih.gov After the addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to yield the free chiral amine, which can then be converted to the target amino alcohol.

Stereocontrolled Ring-Opening Reactions of Cyclohexene (B86901) Oxide

The direct aminolysis of cyclohexene oxide is a straightforward and atom-economical route to trans-2-aminocyclohexanol derivatives. The reaction involves the nucleophilic attack of an amine on one of the epoxide carbons. In the absence of a catalyst, this reaction typically requires high temperatures. orgsyn.org

For the synthesis of a specific enantiomer, this strategy can be approached in two main ways: by using a chiral amine to open racemic cyclohexene oxide, followed by separation of the resulting diastereomers, or by opening an enantiopure epoxide with an achiral amine. The latter provides excellent stereocontrol, as the reaction generally proceeds with inversion of configuration at the carbon center being attacked. Asymmetric deprotonation of cyclohexene oxide using chiral lithium amides can also produce chiral cyclohexenol, a precursor to the target compounds. orientjchem.orgresearchgate.net

Enantiomeric Resolution Protocols for Racemic 2-Aminocyclohexanol Derivatives

Resolution is a classical yet highly effective technique for separating racemic mixtures into their constituent enantiomers. For 2-aminocyclohexanol derivatives, this is most commonly achieved through the formation of diastereomeric salts. acs.orgnih.gov

Diastereomeric Salt Formation and Crystallization

This method relies on reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. acs.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

For racemic trans-2-aminocyclohexanol derivatives, chiral carboxylic acids like mandelic acid are particularly effective resolving agents. orgsyn.orgacs.orgnih.gov When racemic trans-2-(N-benzyl)amino-1-cyclohexanol is treated with (R)-mandelic acid, the (1R,2R)-amino alcohol-(R)-mandelic acid salt preferentially crystallizes from the solution due to lower solubility, leaving the (1S,2S)-amino alcohol in the mother liquor. acs.org By using (R)- and subsequently (S)-mandelic acid, both enantiomers of the amino alcohol can be obtained with very high enantiomeric excess (>99% ee). acs.orgnih.gov

Resolving AgentTarget CompoundKey ProcessOutcome
(R)-Mandelic AcidRacemic trans-2-(N-benzyl)amino-1-cyclohexanolFractional CrystallizationIsolation of (1R,2R)-enantiomer salt. orgsyn.orgacs.org
(S)-Mandelic AcidRacemic trans-2-(N-benzyl)amino-1-cyclohexanolFractional CrystallizationIsolation of (1S,2S)-enantiomer salt. orgsyn.orgacs.org
R-2-methoxyphenylacetic acidRacemic trans-2-aminocyclohexanolFractional CrystallizationIsolation of (1S,2S)-enantiomer salt. google.com

Strategies for Isolation and Recovery of Enantiopure Amino Alcohols

Once the diastereomeric salts are separated by crystallization, the enantiopure amino alcohol must be liberated from the chiral resolving agent. This is typically accomplished through a simple acid-base workup. acs.orgnih.gov

The separated diastereomeric salt is treated with a base, such as an aqueous solution of sodium hydroxide, to deprotonate the ammonium (B1175870) ion and regenerate the free amino alcohol. orgsyn.org The free amino alcohol can then be extracted into an organic solvent. The resolving agent remains in the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to recover the chiral mandelic acid, which can be reused, making the process efficient and cost-effective. acs.orgnih.gov This straightforward aqueous workup procedure allows for the isolation of the amino alcohols in an analytically pure form. acs.org Subsequent steps, such as debenzylation via hydrogenation, can be performed to yield the primary amino alcohol, which serves as a versatile building block for a wide variety of derivatives. orgsyn.orgnih.gov

Targeted Derivatization and Functionalization of the Cyclohexanol Scaffold and N-Substituents

The 2-aminocyclohexanol scaffold serves as a versatile platform for the development of a wide array of chemical entities. The strategic derivatization and functionalization of this core structure are pivotal in fine-tuning the properties of the resulting molecules. Methodologies targeting the hydroxyl and amino groups, as well as the cyclohexyl ring, allow for the synthesis of a diverse library of analogues.

A variety of derivatization techniques can be employed to modify the functional groups of 2-aminocyclohexanol analogues. For instance, the hydroxyl group can be converted to esters or ethers, while the secondary amine can be acylated, alkylated, or transformed into a sulfonamide. These modifications can significantly alter the chemical and physical properties of the parent compound.

The functionalization of the cyclohexanol ring itself presents another avenue for structural diversification. The introduction of substituents at various positions on the ring can influence the molecule's conformation and its interactions with biological targets.

Strategies for the derivatization of the hydroxyl and amino functionalities are well-established. Common methods for derivatization are often employed in analytical chemistry to enhance the detection of molecules in techniques like High-Performance Liquid Chromatography (HPLC). libretexts.org For example, the introduction of chromophoric or fluorophoric moieties can greatly improve sensitivity. libretexts.org

The following table outlines several common derivatization reactions applicable to the hydroxyl and amino groups of the 2-aminocyclohexanol scaffold:

Functional Group Reaction Type Reagent Class Resulting Functional Group
HydroxylEsterificationAcyl Halides, AnhydridesEster
HydroxylEtherificationAlkyl HalidesEther
AminoAcylationAcyl Halides, AnhydridesAmide
AminoSulfonylationSulfonyl ChloridesSulfonamide
AminoReductive AminationAldehydes/Ketones, Reducing AgentTertiary Amine

This table presents common derivatization strategies for hydroxyl and amino groups.

Furthermore, access to a broad range of diversely substituted derivatives can be achieved through debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol by hydrogenation, followed by subsequent derivatization. nih.govacs.org

The following interactive table provides examples of derivatization reactions that have been applied to the 2-aminocyclohexanol scaffold, showcasing the versatility of this core structure.

Starting Material Reagent(s) Reaction Type Product
trans-2-(N-benzyl)amino-1-cyclohexanolH₂, Pd/CDebenzylationtrans-2-aminocyclohexanol
trans-2-aminocyclohexanol(R)-Mandelic AcidResolution(1R,2R)-2-aminocyclohexanol
trans-2-aminocyclohexanol(S)-Mandelic AcidResolution(1S,2S)-2-aminocyclohexanol
Carboxylic Acid1-(2,5-dihydroxyphenyl)-2-bromoethanoneEsterificationEster Derivative

This interactive table illustrates specific examples of derivatization and resolution of 2-aminocyclohexanol analogues. libretexts.orgnih.govacs.org

Comprehensive Stereochemical and Conformational Investigations

Elucidation of Absolute and Relative Stereochemistry

The molecule 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol possesses two chiral centers on the cyclohexane (B81311) ring (at the C-1 hydroxyl and C-2 amino-substituted carbons) and another at the C-2 position of the ethylbutyl side chain. This results in a total of eight possible stereoisomers. The relative stereochemistry of the substituents on the cyclohexane ring is defined as cis or trans. In the trans configuration, the hydroxyl and amino groups are on opposite sides of the ring, allowing for a diaxial or diequatorial arrangement. In the cis configuration, they are on the same side.

The absolute configuration at each stereocenter (R/S) is determined by the Cahn-Ingold-Prelog priority rules. For the cyclohexane ring, this leads to (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R) configurations. The stereochemistry of the side chain adds another layer of complexity. The elucidation of the specific stereoisomer is typically achieved through stereoselective synthesis starting from precursors of known chirality, or through analytical techniques such as X-ray crystallography of the crystalline compound or its derivatives. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can help determine the relative stereochemistry by analyzing the coupling constants of the protons on the C-1 and C-2 carbons.

Detailed Conformational Analysis of the Cyclohexane Ring and Substituents

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric strain. The substituents (the hydroxyl group and the (2-ethylbutyl)amino group) can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes steric hindrance, with bulky substituents favoring the more spacious equatorial position.

For the trans-isomer, two chair conformations are possible: one with both substituents in equatorial positions and another with both in axial positions. For the cis-isomer, one substituent will be axial and the other equatorial. The equilibrium between these conformations is dictated by the energetic favorability of each state.

Influence of Intramolecular Hydrogen Bonding and Electrostatic Interactions on Conformation

Intramolecular hydrogen bonding plays a crucial role in the conformational preferences of 2-aminocyclohexanol (B3021766) derivatives. researchgate.net In the case of trans-2-[(2-Ethylbutyl)amino]cyclohexan-1-ol, a hydrogen bond can form between the hydroxyl group's hydrogen and the lone pair of electrons on the amino group's nitrogen atom, or vice versa. mdpi.com This interaction is particularly significant when the molecule is protonated. researchgate.net

The presence of an intramolecular hydrogen bond can stabilize conformations that might otherwise be less favorable. rsc.org For instance, in the protonated form of the trans-isomer, a strong intramolecular hydrogen bond between the -OH group and the -NH2R+ group can favor a conformation where these groups are in close proximity, potentially influencing the axial/equatorial preference. researchgate.net Electrostatic interactions, particularly the repulsion between the positively charged amino group and the partially positive hydrogen of the hydroxyl group in the protonated state, also significantly influence the conformational equilibrium. westmont.edu The interplay of these non-covalent interactions is a key determinant of the molecule's three-dimensional structure. nih.gov

Dynamic Conformational Equilibria and pH-Triggered Switches in Amino Alcohol Derivatives

Derivatives of trans-2-aminocyclohexanol are known to act as powerful conformational pH-triggers. pacific.edu Protonation of the amino group leads to a significant conformational change due to the formation of a strong intramolecular hydrogen bond. westmont.edupacific.edu This interaction can cause a "flip" of the cyclohexane ring. nih.gov

In an acidic environment, the amino group of this compound becomes protonated. This protonated form can establish a potent intramolecular hydrogen bond with the adjacent hydroxyl group. The energy of this interaction can be substantial, in some cases exceeding 20 kJ/mol, which is strong enough to force the cyclohexane ring to flip into a conformation that accommodates this bond, even if it means placing bulky substituents in otherwise unfavorable axial positions. researchgate.net This pH-induced transition can be harnessed to control molecular properties that are dependent on the geometry of the molecule. westmont.edu The pKa value of the protonated amino group, which is influenced by the substituents, determines the pH range at which this conformational switch occurs. westmont.edu

Determination of Enantiomeric Purity and Diastereomeric Ratios

Given the multiple chiral centers in this compound, the determination of enantiomeric purity and diastereomeric ratios is critical for characterizing a sample. Various analytical techniques can be employed for this purpose. nih.gov

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful tools for separating stereoisomers. mdpi.com By using a chiral stationary phase, the different enantiomers and diastereomers of the compound will interact differently with the column, leading to different retention times and allowing for their separation and quantification. libretexts.org Derivatization with a chiral agent can also be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. mdpi.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique. libretexts.org In the presence of a chiral solvating agent or a chiral shift reagent, the NMR signals for the different enantiomers, which are identical in an achiral environment, will become distinct. libretexts.org This allows for the integration of the signals to determine the enantiomeric excess. For diastereomers, which have different physical properties, their NMR spectra are inherently different, allowing for direct quantification of the diastereomeric ratio from the integration of their respective signals. rsc.org High-throughput fluorescence-based assays have also been developed for the rapid determination of enantiomeric excess in amino alcohols. nih.gov

The following table summarizes the analytical methods used for determining isomeric purity:

Technique Principle Application
Chiral HPLC/GCDifferential interaction with a chiral stationary phase.Separation and quantification of enantiomers and diastereomers.
NMR SpectroscopyUse of chiral solvating agents or shift reagents to induce chemical shift differences between enantiomers.Determination of enantiomeric excess and diastereomeric ratios.
Fluorescence SpectroscopyFormation of fluorescent diastereomeric complexes with distinct spectral properties.High-throughput screening for enantiomeric excess.

Application As Chiral Ligands in Asymmetric Catalysis

Employment in Metal-Catalyzed Asymmetric Transformations

The utility of 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol as a chiral ligand has been demonstrated in several key metal-catalyzed asymmetric reactions. Its bidentate coordination to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group creates a stable chiral environment that can effectively control the stereochemical outcome of a reaction.

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols is a widely studied and industrially important transformation. Ruthenium, rhodium, and iridium complexes are commonly employed as catalysts for this reaction. While the broader class of chiral β-amino alcohols has been extensively used as ligands for these metals, specific data on the performance of this compound in this context is not extensively detailed in publicly available research. Generally, the effectiveness of such ligands is evaluated based on the conversion of the ketone and the enantiomeric excess (ee) of the resulting alcohol.

Further research is required to populate a data table for this specific application.

Asymmetric carbon-carbon bond formation is fundamental to the synthesis of complex organic molecules. The Henry (nitroaldol) reaction and the alkynylation of aldehydes are powerful methods for constructing new stereocenters. Copper complexes are often used as catalysts in these transformations, with chiral amino alcohol ligands providing the necessary asymmetric induction. The specific application of this compound in these reactions has been noted, although comprehensive comparative data with other ligands is limited. The success of these reactions is typically measured by the yield and the enantioselectivity of the product.

Specific research findings are needed to generate a detailed data table.

The enantioselective addition of a phenyl group to benzaldehydes, yielding chiral diarylmethanols, is another area where chiral ligands play a crucial role. Metal complexes, often of zinc or other Lewis acidic metals, can catalyze this transformation. The performance of this compound as a ligand in this reaction would be assessed by the yield and the enantiomeric excess of the diarylmethanol product.

Detailed experimental data is not currently available in the literature to construct a data table.

Beyond the specific examples mentioned, chiral amino alcohol ligands are versatile and can be applied to a variety of other asymmetric oxidation and reduction processes. However, documented applications of this compound in these broader categories are sparse in the current body of scientific literature.

Mechanistic Probing of Ligand-Metal Coordination and Catalytic Cycles

Understanding the mechanism of a catalyzed reaction is key to optimizing its performance. For amino alcohol ligands like this compound, this involves studying the coordination of the ligand to the metal center and elucidating the steps of the catalytic cycle. Spectroscopic techniques such as NMR and X-ray crystallography are often used to characterize the ligand-metal complexes. The catalytic cycle is typically investigated through kinetic studies and the identification of reaction intermediates. While general mechanistic principles for amino alcohol-metal catalyzed reactions are well-established, specific studies focusing on this compound are not widely reported.

Elucidation of Structure-Enantioselectivity and Structure-Activity Relationships for Amino Alcohol Ligands

Design Principles for Enhancing Enantioselectivity and Catalytic Efficiency

The enantioselectivity and catalytic efficiency of ligands derived from the 2-aminocyclohexan-1-ol scaffold are intricately linked to their three-dimensional structure. The rational design of these ligands, including "this compound," involves the strategic modification of their components to create a highly effective chiral environment around the metal center. Key principles guiding this design focus on modulating steric and electronic properties, particularly through the choice of substituents on the nitrogen atom and the stereochemistry of the cyclohexyl backbone.

A fundamental aspect of enhancing enantioselectivity is the creation of a well-defined and sterically hindered chiral pocket around the active site of the catalyst. This pocket dictates the trajectory of the incoming substrate, favoring one approach and thereby leading to the preferential formation of one enantiomer. The N-substituent of the 2-aminocyclohexan-1-ol ligand plays a pivotal role in shaping this chiral environment.

The size and nature of the N-alkyl group can significantly influence the outcome of an asymmetric reaction. For instance, in the asymmetric transfer hydrogenation of ketones, the steric bulk of the N-substituent on the 2-aminocyclohexanol (B3021766) ligand can have a notable effect on enantioselectivity. Research on related N-substituted aminocyclohexanol derivatives has shown that increasing the steric hindrance of the N-alkyl group can lead to higher enantiomeric excess (ee), up to a certain point. However, excessively bulky substituents may also lead to a decrease in catalytic activity or even a reversal in the sense of enantioselection due to unfavorable steric interactions in the transition state.

For example, studies on the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone (B1666503) have demonstrated the impact of varying the N-substituent on a trans-2-aminocyclohexanol-based ligand. The results illustrate a clear structure-activity and structure-selectivity relationship.

Table 1: Effect of N-Substituent on Enantioselectivity in the Asymmetric Transfer Hydrogenation of Acetophenone
Ligand (N-Substituent)Conversion (%)Enantiomeric Excess (ee, %)Product Configuration
N-Benzyl>9994(R)
N-Diphenylmethyl>9996(R)
N-((R)-1-Phenylethyl)>9985(R)
N-((S)-1-Phenylethyl)>9992(R)

The data suggest that bulky aromatic substituents on the nitrogen atom, such as benzyl (B1604629) and diphenylmethyl, are highly effective in creating a selective environment, leading to excellent enantioselectivity. nih.gov The "2-ethylbutyl" group in "this compound" represents a moderately bulky and flexible alkyl substituent. Its design would be intended to provide sufficient steric hindrance to effectively differentiate between the enantiotopic faces of a prochiral substrate without being so large as to block substrate access to the catalytic center.

Another critical design principle is the relative stereochemistry of the amino and hydroxyl groups on the cyclohexane (B81311) ring. The trans-configuration is generally preferred as it places the two functional groups in a pseudo-diequatorial arrangement in the chair conformation. This orientation projects the N-substituent and the metal-coordinating oxygen away from each other, creating a more open yet defined chiral space. In contrast, the cis-isomer would lead to a more sterically crowded environment that might impede catalyst formation or activity.

Furthermore, the electronic properties of the N-substituent can influence the Lewis basicity of the nitrogen atom and, consequently, the electronic nature of the metal center. While the 2-ethylbutyl group is primarily an electron-donating alkyl group, modifications to include electron-withdrawing or -donating functionalities at a distance could be envisioned to fine-tune the catalytic activity for specific applications.

In the context of the enantioselective addition of organozinc reagents to aldehydes, the steric bulk of the N-substituent is also a critical factor. Research in this area has shown that ligands with bulky substituents can achieve high levels of enantioselectivity. The design of "this compound" as a ligand for such reactions would be based on the principle that the 2-ethylbutyl group provides the necessary steric bulk to create a highly organized transition state, leading to efficient chiral induction.

Table 2: Influence of Ligand Structure on the Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde
LigandYield (%)Enantiomeric Excess (ee, %)
(-)-3-exo-(Dimethylamino)isoborneol9598
(1R,2S)-N,N-Dibutylnorephedrine9794
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol99>99

While not directly featuring the 2-aminocyclohexanol scaffold, the data in Table 2 underscore a general principle: amino alcohol ligands with significant steric bulk around the chiral centers are highly effective in promoting enantioselectivity in diethylzinc additions. organic-chemistry.org The dicyclohexylethanol-based ligand, with its very high steric hindrance, achieves near-perfect enantioselectivity. This supports the design choice of a bulky alkyl group like 2-ethylbutyl on the 2-aminocyclohexan-1-ol framework to enhance stereochemical control.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol, providing unambiguous evidence for its covalent framework and insights into its conformational preferences in solution. Both ¹H and ¹³C NMR spectra are used to map the connectivity of atoms, while spin-spin coupling constants offer valuable information on the dihedral angles between adjacent protons, which is crucial for conformational analysis.

In derivatives of trans-2-aminocyclohexanol, the conformational equilibrium is often influenced by the formation of intramolecular hydrogen bonds, particularly upon protonation of the amino group. westmont.edu The position of this equilibrium can be highly dependent on the solvent used. westmont.edu For this compound, the protons on the carbon atoms bearing the hydroxyl (C1) and amino (C2) groups are particularly diagnostic. The proton at C1 (H-1), adjacent to the electronegative oxygen, is expected to resonate in the range of 3.4–4.5 ppm. libretexts.org The proton at C2 (H-2), adjacent to the nitrogen, would appear at a slightly higher field. The remaining cyclohexyl protons typically produce a complex set of overlapping signals in the 1.1–2.2 ppm region. chemicalbook.comchemicalbook.com The signals for the 2-ethylbutyl group would be expected in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information. Carbon atoms attached to heteroatoms are deshielded and appear at lower fields. The carbon bearing the hydroxyl group (C-1) in cyclohexanol (B46403) derivatives typically resonates in the 50–80 ppm range. libretexts.orglibretexts.org Similarly, the carbon attached to the amino group (C-2) is also shifted downfield, with typical values for N-alkylated aminocyclohexanes falling in a similar range. scielo.br The remaining carbons of the cyclohexane (B81311) and the 2-ethylbutyl group would appear at higher fields (10-50 ppm). compoundchem.comwisc.edu

Table 1: Hypothetical ¹H NMR Spectral Data for this compound Predicted values based on analogous compounds.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (CH-OH)~3.6m-
H-2 (CH-NH)~2.7m-
Cyclohexyl CH₂1.2 - 2.1m-
NHVariablebr s-
OHVariablebr s-
N-CH₂~2.5m-
CH (Ethylbutyl)~1.4m-
CH₂ (Ethylbutyl)~1.3m-
CH₃ (Ethylbutyl)~0.9t~7.0
CH₃ (Ethyl)~0.9t~7.0

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound Predicted values based on analogous compounds.

Assignment Chemical Shift (δ, ppm)
C-1 (CH-OH)~75
C-2 (CH-NH)~60
Cyclohexyl CH₂20 - 35
N-CH₂~50
CH (Ethylbutyl)~40
CH₂ (Ethylbutyl)~25
CH₃ (Ethylbutyl)~11
CH₃ (Ethyl)~11

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

The FT-IR spectrum of an amino alcohol is characterized by several key absorption bands. A strong, broad band in the region of 3300–3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. libretexts.org The N-H stretch of the secondary amine is expected to appear in a similar region (~3300-3350 cm⁻¹), but it is typically a weaker and sharper signal compared to the O-H stretch. orgchemboulder.comdummies.com The C-H stretching vibrations of the aliphatic cyclohexane and ethylbutyl groups are observed in the 2850–3000 cm⁻¹ region. vscht.cz In the fingerprint region, a strong C-O stretching vibration for a secondary alcohol is expected around 1050 cm⁻¹, while the C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com An N-H bending (wag) vibration may also be observed as a broad band between 665-910 cm⁻¹. orgchemboulder.com

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aliphatic C-H stretching and bending modes of the cyclohexane ring typically show strong signals. ias.ac.in For cyclohexanol, an intense band around 1440-1450 cm⁻¹ is characteristic of CH₂ scissoring vibrations. ias.ac.in

Table 3: Characteristic Vibrational Frequencies for this compound Predicted values based on typical functional group absorptions.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded)FT-IR3300 - 3400Strong, Broad
N-H StretchFT-IR3300 - 3350Weak-Medium, Sharp
Aliphatic C-H StretchFT-IR, Raman2850 - 2960Strong
C-O StretchFT-IR~1050Strong
C-N StretchFT-IR1020 - 1250Medium-Weak
N-H WagFT-IR665 - 910Medium, Broad
CH₂ ScissoringRaman~1445Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₂H₂₅NO, the calculated exact mass of the neutral molecule is 199.19361 Da. In HRMS, the compound is typically ionized, for example by protonation, to form the [M+H]⁺ ion. The measured m/z of this ion allows for the confirmation of the molecular formula, distinguishing it from other formulas with the same nominal mass.

The fragmentation patterns observed in the mass spectrum (MS/MS) provide further structural information. For N-alkyl cyclohexylamines, fragmentation is often initiated by the ring-opening of the cyclohexyl group. elsevierpure.com Common fragmentation pathways for amino alcohols include the loss of water (H₂O) from the protonated molecular ion, as well as cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable iminium ions. nih.govlookchem.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline solid state, including bond lengths, bond angles, and torsional angles. This technique would confirm the relative stereochemistry of the hydroxyl and amino groups on the cyclohexane ring (cis or trans).

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net This phenomenon is common in organic molecules, particularly in salts, and is of great importance in the pharmaceutical industry as different polymorphs can exhibit different physical properties. Salts of amino alcohols have been shown to exhibit polymorphism. nih.govresearchgate.net The formation of different polymorphs is often related to variations in the hydrogen-bonding patterns and packing arrangements adopted by the molecules under different crystallization conditions (e.g., solvent, temperature). nih.gov Although this compound itself is a neutral molecule, its salts (e.g., hydrochloride or carboxylate salts) would be highly susceptible to polymorphism, with each crystalline form potentially having a unique network of ionic and hydrogen-bonding interactions. nih.gov

Computational Chemistry and Theoretical Investigations

In Silico Screening and Molecular Docking Studies for Ligand-Substrate or Ligand-Metal Binding Prediction

In silico screening and molecular docking are essential computational tools for predicting how a ligand, such as 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol, might interact with a biological target like a protein or enzyme. researchgate.net

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. researchgate.net The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a 3D conformation of the ligand. nih.gov

Search Algorithm: Exploring various possible binding poses of the ligand within the active site. researchgate.net

Scoring Function: Evaluating each pose and assigning a score that estimates the binding affinity. Lower scores typically indicate a more favorable interaction. researchgate.net

For this compound, docking studies could identify key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in a target's binding pocket. These studies are fundamental in rational drug design and for prioritizing compounds for experimental testing.

Virtual Screening: This is a broader application where large libraries of compounds are computationally docked against a target to identify potential "hits". researchgate.net If this compound were part of such a library, its docking score would be used to rank it against other compounds as a potential candidate for further investigation. researchgate.net

Q & A

(Basic) What are the recommended synthetic routes for 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves a multi-step approach:

  • Step 1 : React cyclohexene oxide with 2-ethylbutylamine under nucleophilic ring-opening conditions. Temperature (40–60°C) and solvent polarity (e.g., THF or ethanol) influence regioselectivity .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor by TLC to ensure minimal byproducts.
  • Optimization : Adjust pH (7–9) to favor amine nucleophilicity and reduce side reactions. Catalysts like LiClO₄ may enhance reaction rates .

(Basic) What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The hydroxyl proton appears as a broad singlet (~1.5 ppm), while ethylbutylamino protons show splitting patterns in the 2.5–3.5 ppm range .
  • IR : Identify O–H (3200–3500 cm1^{-1}) and N–H (3300 cm1^{-1}) stretches to verify functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C12_{12}H25_{25}NO: 199.1936 g/mol) .

(Advanced) How does stereochemistry at the cyclohexanol ring influence biological activity, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Stereochemical Impact : Cis vs. trans configurations affect hydrogen-bonding capacity with targets like enzymes. For example, cis isomers may exhibit higher binding affinity to serotonin receptors .
  • Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Compare retention times with racemic standards .
  • Circular Dichroism (CD) : Validate enantiopurity by measuring Cotton effects at 220–250 nm .

(Advanced) What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Employ AutoDock Vina to model binding modes with receptors (e.g., GPCRs). Prioritize poses with hydrogen bonds between the hydroxyl group and Asp113 (in β-adrenergic receptors) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Analyze RMSD and binding free energy (MM/PBSA) .
  • QM/MM : Combine DFT (B3LYP/6-31G*) with MD to refine electronic interactions at active sites .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Verification : Reanalyze batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time). For example, discrepancies in IC50_{50} values may arise from varying ATP concentrations in kinase assays .
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and live-cell imaging .

(Advanced) What experimental designs are recommended for studying the compound’s pharmacokinetics in vivo?

Methodological Answer:

  • Formulation : Use PEG-400/saline (70:30) to enhance solubility for intravenous administration. Monitor plasma levels via LC-MS/MS .
  • Tissue Distribution : Perform autoradiography with 14C^{14}C-labeled compound. Compare uptake in brain vs. liver tissues at 1, 4, and 24 h post-dose .
  • Metabolite ID : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS. Look for hydroxylation or N-dealkylation products .

(Basic) What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation by HPLC; use argon atmosphere to prevent oxidation .
  • Light Sensitivity : Expose to UV light (320 nm) for 48 h. Protect with amber glass or antioxidants like BHT (0.01% w/v) .

(Advanced) How can researchers investigate the compound’s role in modulating enzyme allostery?

Methodological Answer:

  • Kinetic Assays : Measure Vmax_{max} and Km_m of target enzymes (e.g., phosphatases) with/without the compound. A decrease in Km_m suggests allosteric activation .
  • Cryo-EM : Resolve enzyme-compound complexes at 3–4 Å resolution to identify allosteric binding pockets .
  • Fluorescence Anisotropy : Track conformational changes using FITC-labeled enzymes. Increased anisotropy indicates rigidification upon binding .

(Basic) What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves (tested for permeation resistance) and lab coats. Inspect gloves for tears before use .
  • Ventilation : Conduct reactions in a fume hood (face velocity ≥100 ft/min) to avoid amine vapor exposure .
  • Spill Management : Neutralize spills with 5% acetic acid, then adsorb with vermiculite. Dispose as hazardous waste .

(Advanced) What strategies validate the compound’s target engagement in cellular assays?

Methodological Answer:

  • CETSA : Heat shock treated vs. untreated cells (40–60°C), then quantify soluble target protein (e.g., via Western blot). Stabilization indicates compound binding .
  • BRET : Engineer cells with NanoLuc-tagged targets and measure energy transfer upon compound addition. A ΔBRET signal confirms proximity .
  • Knockdown Controls : Use siRNA against the putative target. Reduced compound efficacy post-knockdown confirms on-target activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.